molecular formula C13H19ClN2O2 B13165487 Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride

Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride

Cat. No.: B13165487
M. Wt: 270.75 g/mol
InChI Key: JQNITJGVVYICOV-UHFFFAOYSA-N
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Description

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown solid form and is typically stored at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a neuroleptic agent.

    Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to exhibit neuroleptic properties by selectively blocking dopamine receptors, which are involved in the regulation of mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-(2-methylpyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H

InChI Key

JQNITJGVVYICOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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